molecular formula C19H27N3O3 B4706357 1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE

1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B4706357
M. Wt: 345.4 g/mol
InChI Key: PJWIPHAKKNBNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a pyrrolidine ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the butyl and oxo groups. The final steps involve the addition of the isopropylcarbamoyl and phenyl groups under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • 1-BUTYL-5-OXO-N-{4-[(METHYL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE
  • 1-BUTYL-5-OXO-N-{4-[(ETHYL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE

Uniqueness

1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-butyl-5-oxo-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-4-5-10-22-12-15(11-17(22)23)19(25)21-16-8-6-14(7-9-16)18(24)20-13(2)3/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWIPHAKKNBNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-BUTYL-5-OXO-N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.